molecular formula C19H14N6O2S B2944059 2-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1904307-58-9

2-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No. B2944059
CAS RN: 1904307-58-9
M. Wt: 390.42
InChI Key: ZAVJBFBIHXVYGO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings including a benzisoxazole, a thiophene, and a triazolopyridazine. These structures are often found in pharmaceuticals and materials due to their unique chemical properties .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through methods like palladium-catalyzed coupling reactions . The solvothermal method is also commonly used for synthesizing coordination polymers .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the conjugated pi-systems present in the benzisoxazole, thiophene, and triazolopyridazine rings. These rings may also contribute to any potential fluorescence properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich heterocycles. For instance, the thiophene could undergo electrophilic aromatic substitution, and the triazole might participate in click reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific substituents on the rings. For example, the presence of the acetamide group might increase solubility in polar solvents .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s a pharmaceutical, further studies could focus on improving its potency, selectivity, or pharmacokinetic properties. If it’s a material, researchers might investigate its stability, fluorescence properties, or potential applications .

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O2S/c26-19(9-15-13-3-1-2-4-16(13)27-24-15)20-10-18-22-21-17-6-5-14(23-25(17)18)12-7-8-28-11-12/h1-8,11H,9-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVJBFBIHXVYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

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